molecular formula C8H6ClFO3 B6306242 2-Chloro-3-fluoro-4-methoxybenzoic acid CAS No. 1824142-37-1

2-Chloro-3-fluoro-4-methoxybenzoic acid

Cat. No. B6306242
CAS RN: 1824142-37-1
M. Wt: 204.58 g/mol
InChI Key: LZVSDBIMBJTHFC-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of 2-Chloro-3-fluoro-4-methoxybenzoic acid can be achieved through various methods, including the reaction of 2,4-dimethoxybenzoic acid with thionyl chloride and sulfur tetrafluoride. Another method involves the chlorination of 2-fluoro-4-methoxybenzoic acid with thionyl chloride.


Molecular Structure Analysis

The molecular formula of 2-Chloro-3-fluoro-4-methoxybenzoic acid is C8H6ClFO3 . The InChI code is 1S/C8H6ClFO3/c1-13-7-4 (8 (11)12)2-3-5 (9)6 (7)10/h2-3H,1H3, (H,11,12) and the InChI key is JJGFYWMFJZXTDO-UHFFFAOYSA-N .


Chemical Reactions Analysis

The fluoride substituent enables nucleophilic aromatic substitution, while most of the reactivity is centered on the carboxylic group . 2-Chloro-3-fluoro-4-methoxybenzoic acid can undergo various reactions, including Fischer esterification affording esters with ligustrazine moiety for the treatment of Alzheimer’s disease .


Physical And Chemical Properties Analysis

2-Chloro-3-fluoro-4-methoxybenzoic acid is a solid at 20°C . It has a molecular weight of 204.58 g/mol . The compound is soluble in most organic solvents, such as ethanol, acetonitrile, and dichloromethane, but is practically insoluble in water. The melting point ranges from 191.0 to 195.0 °C .

Scientific Research Applications

  • Medicinal Chemistry and Drug Development Structure: 2-Chloro-3-fluoro-4-methoxybenzoic acid features a central benzene ring with alternating single and double bonds, along with a chlorine atom bonded to the 2nd carbon of the benzene ring.
  • Organic Synthesis and Chemical Reactions

    • Reactivity : The fluoride substituent enables nucleophilic aromatic substitution, while most reactivity centers on the carboxylic group .

    Materials Science and Surface Modification

    • Functional Groups : The carboxylic acid group provides reactivity at the benzylic position .

Safety and Hazards

2-Chloro-3-fluoro-4-methoxybenzoic acid is associated with certain hazards. It can cause skin irritation, serious eye irritation, and may cause respiratory irritation . Precautionary measures include washing skin thoroughly after handling, wearing protective gloves/eye protection/face protection, and seeking medical advice if irritation persists .

properties

IUPAC Name

2-chloro-3-fluoro-4-methoxybenzoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H6ClFO3/c1-13-5-3-2-4(8(11)12)6(9)7(5)10/h2-3H,1H3,(H,11,12)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LZVSDBIMBJTHFC-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C(=C(C=C1)C(=O)O)Cl)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H6ClFO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

204.58 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Chloro-3-fluoro-4-methoxybenzoic acid

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